molecular formula C17H21FN2O2 B12752179 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene- CAS No. 134069-72-0

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene-

Cat. No.: B12752179
CAS No.: 134069-72-0
M. Wt: 304.36 g/mol
InChI Key: WNXFWNVHRUTQLB-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene- is a complex organic compound that belongs to the spirocyclic family. This compound is characterized by its unique spiro structure, which includes an oxygen atom and two nitrogen atoms within the ring system. The presence of the fluorophenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 1-Oxa-3,8-diazaspiro(4One common synthetic route involves the use of cycloalkanecarboxamides as intermediates, which are then subjected to nitrile hydrolysis and cyclization under mild conditions . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the fluorophenyl group is attached. Common reagents include halides and other nucleophiles.

    Cyclization: The formation of spirocyclic structures often involves cyclization reactions, which can be catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have shown significant potential in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to influence GABAA receptors, which are involved in inhibitory neurotransmission in the brain . This interaction can lead to anticonvulsant effects and other neuroprotective actions. The exact pathways and molecular targets may vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives lies in their specific spirocyclic structure and the presence of the fluorophenyl group, which can enhance their biological activity and chemical reactivity.

Properties

CAS No.

134069-72-0

Molecular Formula

C17H21FN2O2

Molecular Weight

304.36 g/mol

IUPAC Name

8-[2-(4-fluorophenyl)ethyl]-3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C17H21FN2O2/c1-13-17(22-16(21)19(13)2)8-11-20(12-9-17)10-7-14-3-5-15(18)6-4-14/h3-6H,1,7-12H2,2H3

InChI Key

WNXFWNVHRUTQLB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O

Origin of Product

United States

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